5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid 5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17281800
InChI: InChI=1S/C9H17N3S/c1-6(2)7-9(3,4)5-11-12(7)8(10)13/h5-7H,1-4H3,(H2,10,13)
SMILES:
Molecular Formula: C9H17N3S
Molecular Weight: 199.32 g/mol

5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid

CAS No.:

Cat. No.: VC17281800

Molecular Formula: C9H17N3S

Molecular Weight: 199.32 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid -

Specification

Molecular Formula C9H17N3S
Molecular Weight 199.32 g/mol
IUPAC Name 4,4-dimethyl-3-propan-2-yl-3H-pyrazole-2-carbothioamide
Standard InChI InChI=1S/C9H17N3S/c1-6(2)7-9(3,4)5-11-12(7)8(10)13/h5-7H,1-4H3,(H2,10,13)
Standard InChI Key ACLXSFDBMAOJCS-UHFFFAOYSA-N
Canonical SMILES CC(C)C1C(C=NN1C(=S)N)(C)C

Introduction

5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid is a heterocyclic compound belonging to the pyrazole class, which are five-membered aromatic heterocycles containing two nitrogen atoms. This compound features a unique combination of structural elements, including isopropyl and dimethyl groups, as well as a carbimidothioic acid moiety. It is classified under thiocarboxylic acids due to the presence of the carbimidothioic acid group.

Synthesis Methods

The synthesis of 5-Isopropyl-4,4-dimethyl-4,5-dihydro-1H-pyrazole-1-carbimidothioic acid typically involves multiple steps, often starting with isopropyl-substituted pyrazoles reacting with carbimidothioic acid derivatives. Reaction conditions may include heating under reflux in organic solvents like toluene or dimethylformamide (DMF) for extended periods to ensure complete reaction and high yield. Yields for similar reactions can range from 70% to 90%, depending on specific conditions.

Potential Applications

While specific biological activity data for this compound may be limited, related pyrazole compounds have shown promise in various fields due to their anti-inflammatory and antimicrobial properties. Pyrazoles, in general, have attracted attention for their diverse biological activities, including anticancer properties .

Application AreaDescription
Biological ActivityPotential for anti-inflammatory and antimicrobial effects, similar to other pyrazole derivatives.
Chemical ReactionsParticipates in various chemical reactions due to its reactive carbimidothioic acid group.

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